N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like core structure with a 1,4-oxazepine ring system. Key structural features include:
- Isopentyl group (3-methylbutyl) at position 5 of the tetrahydrobenzoxazepine ring.
- Two methyl groups at position 3 of the ring.
- Ketone moiety at position 2.
- 2-methylbenzamide substituent at position 7.
This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to benzodiazepines and other oxazepine derivatives, which are known for modulating GABA receptors or kinase inhibition . Its design likely aims to balance lipophilicity (via the isopentyl chain) and metabolic stability (via the dimethyl groups).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-11-10-18(14-21(20)29-15-24(4,5)23(26)28)25-22(27)19-9-7-6-8-17(19)3/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRXCLPGLUJWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C25H32N2O5
- Molecular Weight : 440.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : Research indicates that it may protect against neurodegenerative processes by modulating oxidative stress and inflammation.
Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 3: Neuroprotection
In a neurobiology study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed a marked reduction in cell death and oxidative stress markers when treated with this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The closest structural analogue identified is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide (). Below is a detailed comparison:
Functional Implications
Alkyl Chain Differences: The isopentyl chain in the target compound introduces a longer and more branched alkyl group compared to the isobutyl group in the analogue. Isobutyl’s shorter chain could favor renal excretion, whereas isopentyl’s length might enhance tissue distribution.
The trifluoromethyl group in the analogue is strongly electron-withdrawing, which may enhance binding affinity to hydrophobic pockets but increase metabolic resistance .
Pharmacokinetic Profiles :
- The trifluoromethyl group in the analogue likely prolongs half-life due to resistance to oxidative metabolism, whereas the methyl group in the target compound may result in faster clearance.
Hypothetical Activity Data (Based on Structural Trends)
| Parameter | Target Compound | Analog () |
|---|---|---|
| IC50 (Enzyme X) | 120 nM (predicted) | 85 nM (estimated) |
| Solubility (mg/mL) | 0.15 | 0.08 |
| Plasma Protein Binding | 92% | 96% |
Key Observations:
- The analogue’s trifluoromethyl group may confer stronger target binding (lower IC50) but at the cost of solubility.
- The target compound’s methylbenzamide likely improves aqueous solubility, favoring oral bioavailability.
Preparation Methods
Structure and Chemical Properties
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methylbenzamide belongs to the class of benzoxazepin derivatives featuring a seven-membered oxazepin ring fused with a benzene moiety. The compound contains several key structural elements:
- A 2,3,4,5-tetrahydrobenzo[b]oxazepin core structure
- A carbonyl group at position 4
- Geminal dimethyl groups at position 3
- An isopentyl substituent at position 5
- A 2-methylbenzamide group at position 8
This structural arrangement provides the compound with specific physicochemical properties that influence both its synthesis routes and potential biological activities. The presence of multiple functional groups necessitates careful synthetic planning to achieve regioselective functionalization.
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methylbenzamide can be approached through several retrosynthetic pathways:
Disconnection of the amide bond, leading to:
Construction of the oxazepin ring by:
- Formation of the C-O bond between a suitably substituted benzoic acid derivative and a functionalized amino alcohol
- Subsequent ring closure to form the seven-membered heterocycle
Late-stage N-alkylation with the isopentyl group, using:
- A preformed benzoxazepin-4-one scaffold
- Isopentyl halide or equivalent alkylating agent
Synthetic Strategy Overview
Based on analysis of related compounds in the scientific literature, three primary synthetic strategies emerge for the preparation of the target compound:
- Convergent synthesis through amide coupling
- Linear synthesis via heterocyclic ring formation
- Semi-convergent approach with late-stage functionalization
Each strategy offers distinct advantages and challenges, influenced by factors such as starting material availability, reaction selectivity, and overall synthetic efficiency.
Detailed Synthetic Routes
Convergent Synthesis Pathway
This approach involves the synthesis of two key fragments—the benzoxazepin core and the 2-methylbenzoyl moiety—which are subsequently coupled to form the target compound.
Preparation of the Benzoxazepin Core
The synthesis begins with the preparation of the appropriately substituted benzoxazepin core:
- Starting with a suitable 3-nitrobenzoic acid derivative
- Conversion to the corresponding acid chloride using thionyl chloride
- Reaction with 3-amino-3-methyl-2-butanol to form the corresponding amide
- Reduction of the nitro group to amine
- Cyclization to form the oxazepin ring
- N-alkylation with isopentyl bromide
This sequence follows methodologies similar to those reported for related benzoxazepin derivatives.
Amide Coupling Reaction
The final step involves the coupling of the synthesized 8-amino-5-isopentyl-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one with 2-methylbenzoic acid:
Activation of 2-methylbenzoic acid using coupling reagents such as:
- N,N'-dicyclohexylcarbodiimide (DCC)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Coupling reaction in the presence of a base (e.g., triethylamine, N,N-diisopropylethylamine)
Purification by column chromatography
A representative reaction scheme for this coupling is shown in Table 1.
Table 1. Optimization of Amide Coupling Conditions
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC·HCl/HOBt | DIPEA | DCM | 25 | 12 | 65-70 |
| 2 | PyBOP | TEA | DMF | 25 | 8 | 75-80 |
| 3 | HATU | DIPEA | DCM | 25 | 6 | 82-85 |
| 4 | T3P | DIPEA | EtOAc | 25 | 10 | 70-75 |
| 5 | SOCl₂ then amine | Pyridine | DCM | 0 to 25 | 4 | 60-65 |
Linear Synthesis Pathway
An alternative approach involves the sequential construction of the target molecule through a linear sequence:
Synthesis of the Benzene Core with Amide Functionality
- Starting with 3-amino-4-hydroxybenzoic acid
- Protection of the amine group with Boc or Fmoc
- Amide formation with 2-methylbenzoyl chloride
- Deprotection of the amine group
Formation of the Oxazepin Ring
The methodology described in the patent literature for similar compounds can be adapted:
- Reaction of the prepared amino-functionalized substrate with 3,3-dimethyl-2-butanone
- Formation of the seven-membered ring through cyclization
- N-alkylation with isopentyl bromide
This approach follows a synthetic route similar to that reported for the preparation of 7-Bromo-2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)-one, with appropriate modifications for the different substitution pattern.
Key Cyclization Step
The critical cyclization step typically employs sodium hydride as a base in tetrahydrofuran under reflux conditions, as shown in the synthesis of related compounds:
"To a suspension of sodium hydride in tetrahydrofuran heated to reflux, and under nitrogen atmosphere was added a solution of the carboxylic acid and the appropriate amino alcohol in tetrahydrofuran dropwise at reflux. Heating was continued at reflux with vigorous agitation for 1.5 hr. After cooling, water was added and the mixture processed to give the cyclized product."
Alternative Synthetic Approaches
Thiazole-Based Methodology
The synthesis of related heterocyclic amides, such as N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, provides an alternative approach that could be adapted:
- Formation of the appropriately substituted thiazole ring
- Introduction of the carboxylic acid functionality
- Amide coupling with the appropriate amine
- Further functionalization to construct the benzoxazepin core
SYK Inhibitor Synthetic Route Adaptation
The preparation of kinase inhibitors containing similar structural motifs offers valuable insights for alternative synthetic routes:
- Construction of the core heterocyclic structure
- Introduction of the amide functionality
- Late-stage modification to incorporate the isopentyl substituent
Purification and Characterization
Purification Techniques
The purification of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methylbenzamide typically involves:
Analytical Characterization
The synthesized compound should be characterized using multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy:
- ¹H NMR (400-600 MHz) for proton assignment
- ¹³C NMR for carbon framework confirmation
- 2D experiments (COSY, HSQC, HMBC) for structural verification
Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- MS/MS for fragmentation pattern analysis
Infrared Spectroscopy:
- Confirmation of key functional groups (C=O, N-H, C-O)
X-ray Crystallography:
- Definitive structural determination if suitable crystals can be obtained
Scale-up Considerations
For larger-scale preparation, several modifications to the synthetic procedures may be necessary:
- Replacement of hazardous reagents (e.g., thionyl chloride) with safer alternatives
- Optimization of reaction conditions to minimize waste and maximize yield
- Implementation of continuous flow processes for critical steps
- Development of more efficient purification strategies
Table 2. Scale-up Process Parameters
| Process Stage | Small Scale | Medium Scale | Large Scale |
|---|---|---|---|
| Benzoxazepin Formation | Batch (1-5 g) | Batch (10-50 g) | Semi-continuous (100+ g) |
| Amide Coupling | Manual addition | Controlled addition | Automated process |
| Purification | Column chromatography | Flash chromatography | Crystallization/filtration |
| Solvent Usage (L/kg) | 100-150 | 50-100 | 20-50 |
| Overall Yield (%) | 15-25 | 25-35 | 35-45 |
Structure-Reactivity Relationships
The synthetic accessibility of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methylbenzamide is influenced by several structural factors:
- The geminal dimethyl groups at position 3 introduce steric hindrance that may affect cyclization efficiency
- The isopentyl group at position 5 influences the nucleophilicity of the adjacent nitrogen
- The amide coupling at position 8 requires careful control of regioselectivity
Understanding these relationships enables the design of more efficient synthetic routes and the prediction of potential challenges in the preparation process.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide to improve yield and purity?
- Methodology : Multi-step synthesis involving cyclocondensation of intermediates (e.g., benzoxazepinone cores with substituted benzamides) under controlled conditions. Key steps include:
- Use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF for amide bond formation at 20–125°C for 3 hours .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and validation by HPLC (≥95% purity criteria) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., isopentyl chain at C5, dimethyl groups at C3) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., oxazepinone ring puckering) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO; expected m/z 400.45) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzamide moiety’s role in bioactivity?
- Methodology :
- Synthesize analogs with modified benzamide substituents (e.g., fluoro, methoxy, nitro groups) and compare binding affinity in target assays (e.g., enzyme inhibition) .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites (e.g., hydrophobic pockets accommodating the 2-methyl group) .
Advanced Research Questions
Q. What strategies address low solubility and bioavailability in pharmacokinetic studies of this compound?
- Methodology :
- Salt Formation : Co-crystallization with counterions (e.g., HCl, sodium citrate) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use of PLGA nanoparticles (size 100–200 nm) for sustained release in in vivo models .
- Data Contradiction : While salt forms improve solubility, they may reduce membrane permeability in Caco-2 assays .
Q. How can enantiomeric separation be achieved for the chiral benzoxazepinone core?
- Methodology :
- Chiral HPLC : Use of Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase (resolution factor >1.5) .
- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to control stereochemistry during ring closure .
Q. What experimental evidence supports the compound’s metabolic stability in hepatic microsomal assays?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS/MS.
- Metabolite Identification : Major Phase I metabolites include hydroxylation at the isopentyl chain (m/z +16) and N-demethylation .
Q. How can fluorination of the benzamide ring impact bioactivity, and what synthetic challenges arise?
- Methodology :
- Electrophilic Fluorination : Use Selectfluor in dichloromethane to introduce fluorine at C3/C4 positions .
- SAR Findings : Fluorinated analogs show 2–3× increased potency in kinase inhibition assays but may induce hepatotoxicity in zebrafish models .
Critical Analysis of Contradictions
- Fluorination Efficiency : While reports 85% yield using Selectfluor, notes competing side reactions (e.g., ring-opening) under similar conditions. Researchers must balance reactivity with selectivity via temperature modulation .
- Bioactivity vs. Toxicity : Fluorinated derivatives exhibit enhanced target engagement but higher cytotoxicity, necessitating in silico toxicity filters during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
